molecular formula C135H231N3O9 B14216154 2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine CAS No. 649774-88-9

2,4,6-Tris{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}-1,3,5-triazine

Cat. No.: B14216154
CAS No.: 649774-88-9
M. Wt: 2040.3 g/mol
InChI Key: GHLBZOAYWZQXPQ-UHFFFAOYSA-N
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Description

2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a triazine core substituted with three ethynyl groups, each connected to a phenyl ring substituted with three dodecyloxy groups. The presence of these long alkyl chains imparts significant solubility and self-assembly properties to the molecule .

Properties

CAS No.

649774-88-9

Molecular Formula

C135H231N3O9

Molecular Weight

2040.3 g/mol

IUPAC Name

2,4,6-tris[2-(3,4,5-tridodecoxyphenyl)ethynyl]-1,3,5-triazine

InChI

InChI=1S/C135H231N3O9/c1-10-19-28-37-46-55-64-73-82-91-106-139-124-115-121(116-125(140-107-92-83-74-65-56-47-38-29-20-11-2)133(124)145-112-97-88-79-70-61-52-43-34-25-16-7)100-103-130-136-131(104-101-122-117-126(141-108-93-84-75-66-57-48-39-30-21-12-3)134(146-113-98-89-80-71-62-53-44-35-26-17-8)127(118-122)142-109-94-85-76-67-58-49-40-31-22-13-4)138-132(137-130)105-102-123-119-128(143-110-95-86-77-68-59-50-41-32-23-14-5)135(147-114-99-90-81-72-63-54-45-36-27-18-9)129(120-123)144-111-96-87-78-69-60-51-42-33-24-15-6/h115-120H,10-99,106-114H2,1-9H3

InChI Key

GHLBZOAYWZQXPQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC2=NC(=NC(=N2)C#CC3=CC(=C(C(=C3)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC)C#CC4=CC(=C(C(=C4)OCCCCCCCCCCCC)OCCCCCCCCCCCC)OCCCCCCCCCCCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine typically involves a multi-step process. One common method starts with the preparation of 3,4,5-tris(dodecyloxy)benzaldehyde, which is then subjected to a Sonogashira coupling reaction with ethynyl groups. The resulting intermediate is further reacted with cyanuric chloride under controlled conditions to form the final triazine compound .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst concentrations, to ensure high yield and purity. The use of continuous flow reactors and automated systems could further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine involves its ability to interact with various molecular targets. The ethynyl groups can participate in π-π stacking interactions, while the dodecyloxy chains enhance solubility and self-assembly properties. These interactions can influence the compound’s behavior in biological systems and its effectiveness in applications like drug delivery and photodynamic therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4,6-Tris[[3,4,5-tris(dodecyloxy)phenyl]ethynyl]-1,3,5-triazine stands out due to its unique combination of a triazine core with ethynyl and dodecyloxy-substituted phenyl groups. This structure imparts distinct solubility, self-assembly, and electronic properties, making it suitable for a wide range of applications in materials science and biomedical research .

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